molecular formula C15H13NO2S B11845936 3-methyl-2-(phenylsulfonyl)-1H-indole CAS No. 108665-95-8

3-methyl-2-(phenylsulfonyl)-1H-indole

Cat. No.: B11845936
CAS No.: 108665-95-8
M. Wt: 271.3 g/mol
InChI Key: JVPWRYGAIHPYCZ-UHFFFAOYSA-N
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Description

3-methyl-2-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(phenylsulfonyl)-1H-indole typically involves the reaction of indole with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-methyl-2-(phenylsulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-(phenylsulfonyl)-1H-indole involves its interaction with various molecular targets. The phenylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylindole
  • 3-methylindole
  • 2-phenylsulfonylindole

Uniqueness

3-methyl-2-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

108665-95-8

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-methyl-1H-indole

InChI

InChI=1S/C15H13NO2S/c1-11-13-9-5-6-10-14(13)16-15(11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3

InChI Key

JVPWRYGAIHPYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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